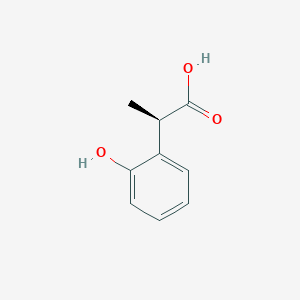
2-(2-Hydroxyphenyl)propanoic acid, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: One common method for synthesizing 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, involves the reaction of phenol with propionic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Biocatalytic Synthesis: Another approach involves the use of enzymes or microorganisms to catalyze the hydroxylation of phenylpropanoic acid. This method is advantageous due to its selectivity and environmentally friendly nature.
Industrial Production Methods
Industrial production of 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, often employs large-scale chemical synthesis techniques. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Additionally, purification steps such as crystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxyl group in 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, can be substituted with other functional groups such as halogens or alkyl groups. This is often achieved using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)propanoic acid, (2R)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: Similar in structure but lacks the propanoic acid side chain.
3-(4-Hydroxyphenyl)propanoic acid: Similar but with the hydroxyl group in the para position.
2-(4-Hydroxyphenyl)propanoic acid: Similar but with the hydroxyl group in the para position.
Uniqueness
2-(2-Hydroxyphenyl)propanoic acid, (2R)-, is unique due to its chiral nature and the specific positioning of the hydroxyl group on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1630499-18-1 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(2R)-2-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
KRHQRJXHSUXNQY-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


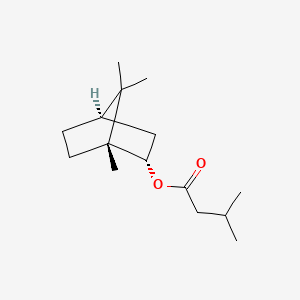

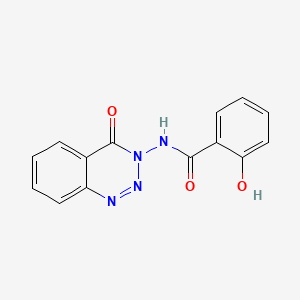
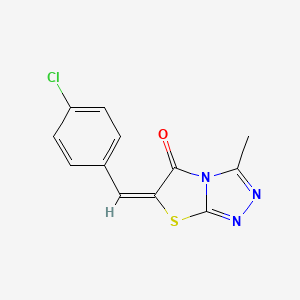
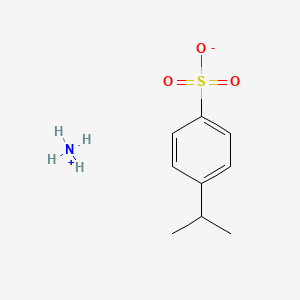
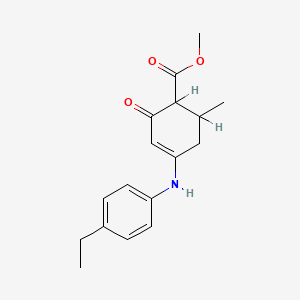

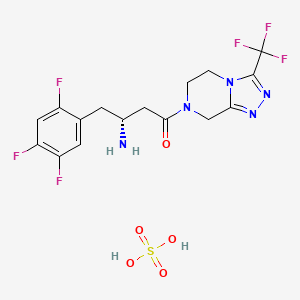
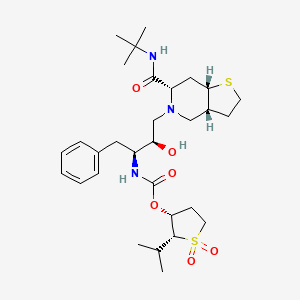

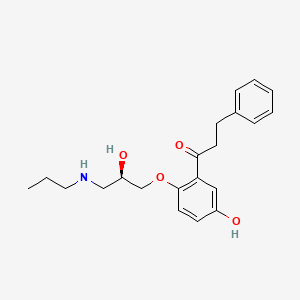

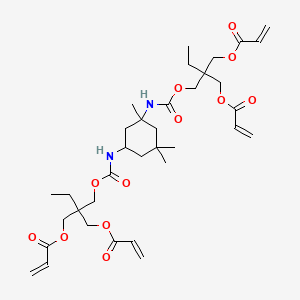
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)
